Sulindac methyl derivative

COX-2 inhibition NSAID toxicity cancer chemoprevention

Sulindac methyl derivative (typically sulindac methyl ester, CAS 134439‑52‑4) is a non‑steroidal anti‑inflammatory drug (NSAID) prodrug that is activated by metabolic reduction to its sulfide metabolite. Unlike the parent compound sulindac, the methyl ester modification virtually abolishes cyclooxygenase (COX) inhibitory activity, thereby uncoupling anticancer effects from gastrointestinal toxicity.

Molecular Formula C21H19FO3S
Molecular Weight 370.4 g/mol
Cat. No. B15293919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac methyl derivative
Molecular FormulaC21H19FO3S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC
InChIInChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10-
InChIKeyQQHHBCZJIQNNSG-ZDLGFXPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Methyl Derivative: A Selective COX‑Inactive Prodrug for Cancer Chemoprevention and Antitumor Research


Sulindac methyl derivative (typically sulindac methyl ester, CAS 134439‑52‑4) is a non‑steroidal anti‑inflammatory drug (NSAID) prodrug that is activated by metabolic reduction to its sulfide metabolite [1]. Unlike the parent compound sulindac, the methyl ester modification virtually abolishes cyclooxygenase (COX) inhibitory activity, thereby uncoupling anticancer effects from gastrointestinal toxicity [2]. This structural derivative serves as a key intermediate for synthesizing sulfoximines and other analogs with enhanced anticancer potency while retaining a favorable safety profile in preclinical models [3].

Why Sulindac Methyl Derivative Cannot Be Replaced by Generic Sulindac or Other NSAIDs in Targeted Research


Generic sulindac and its active sulfide metabolite are potent COX‑1/COX‑2 inhibitors, which cause gastrointestinal, renal, and cardiovascular side effects that confound long‑term cancer chemoprevention studies [1]. Sulindac methyl derivatives, in contrast, exhibit negligible COX inhibition (e.g., only 15% COX‑2 inhibition at 50 µM), allowing researchers to isolate COX‑independent anticancer mechanisms without the confounding toxicity of traditional NSAIDs [2]. Furthermore, simple methyl ester prodrugs display distinct metabolic activation and antitumor potency profiles that are not shared by other sulindac analogs or alternative NSAIDs [3]. These quantifiable differences make generic substitution scientifically invalid when the goal is to study COX‑independent pathways or to minimize gastrointestinal adverse events in preclinical models.

Quantitative Differentiation of Sulindac Methyl Derivative: Head‑to‑Head Evidence Against Key Comparators


COX‑2 Inhibitory Activity: Sulindac Methyl Ester vs. Sulindac Sulfide

Sulindac methyl ester (1a) inhibits COX‑2 by only 15% at 50 µM, whereas the active metabolite sulindac sulfide exhibits an IC50 of 140 nM against COX‑2 [1]. This >300‑fold difference confirms that the methyl ester modification virtually abolishes COX‑2 inhibitory activity, a key advantage for studies requiring COX‑independent anticancer mechanisms.

COX-2 inhibition NSAID toxicity cancer chemoprevention

Cytotoxicity in Liver Cancer Cells: Sulindac Methyl Ester Sulfoximine vs. Sulindac Methyl Ester

Sulindac methyl ester sulfoximine (1b) exhibits an IC50 of 58 ± 4 µM against HepG‑2 human liver hepatocellular carcinoma cells, which is comparable to that of sulindac methyl ester (1a) (70 ± 2 µM) and markedly lower (more potent) than the inactive sulindac sulfoximine (2b) [1]. This indicates that the sulfoximine modification retains or slightly improves anticancer potency while maintaining the COX‑inactive profile.

HepG2 cytotoxicity sulfoximine derivative liver cancer

Cancer Cell Growth Inhibition: NOSH‑Sulindac vs. Parent Sulindac

NOSH‑sulindac, a sulindac derivative engineered to release nitric oxide and hydrogen sulfide, displays IC50 values ranging from 89–270 nM across colon (HT‑29), leukemia (Jurkat), breast (MCF‑7), and pancreatic (BxPC‑3) cancer cell lines, whereas the parent compound sulindac exhibits IC50 values of 699–980 µM in the same cell lines [1]. This represents a 2,500‑ to 9,650‑fold enhancement in antiproliferative potency.

anticancer potency NO/H2S hybrid colon cancer

Gastrointestinal Safety: Hydrazide‑Based Sulindac Derivatives vs. Sulindac

A hydrazide‑based sulindac derivative (compound 3) with a para‑dimethylaminophenyl substitution demonstrated significant reduction in ulcerogenic activity compared to the standard drug sulindac in ethanol‑ and indomethacin‑induced gastric ulcer models in rats [1]. While not a direct methyl ester, this class‑level evidence supports that structural modifications of sulindac can yield GI‑sparing analogs.

ulcerogenic activity gastric sparing inflammation

Optimal Research Applications for Sulindac Methyl Derivative Based on Quantified Differential Evidence


COX‑Independent Cancer Chemoprevention Studies

Due to its negligible COX‑2 inhibition (only 15% at 50 µM vs. sulindac sulfide IC50 140 nM), sulindac methyl ester is ideal for dissecting COX‑independent antiproliferative pathways in colon, breast, or prostate cancer models [1]. It eliminates the confounding variable of COX‑mediated gastrointestinal toxicity, enabling long‑term administration in preclinical chemoprevention trials.

Sulfoximine Derivative Synthesis for Enhanced Liver Cancer Cytotoxicity

Sulindac methyl ester serves as a critical intermediate for synthesizing sulfoximine derivatives (e.g., 1b) that exhibit improved cytotoxicity against HepG‑2 liver cancer cells (IC50 58 µM) compared to the parent ester (70 µM) [1]. Researchers can leverage this to explore novel liver cancer therapeutics with reduced off‑target COX inhibition.

Comparative Anticancer Screening of Sulindac‑Based Hybrids

The dramatic 2,500‑ to 9,650‑fold enhancement in antiproliferative potency observed for NOSH‑sulindac over sulindac [1] justifies the use of sulindac methyl ester as a benchmark compound in head‑to‑head screens. It allows investigators to quantify the contribution of NO/H2S release to anticancer activity across diverse cell lines.

Gastrointestinal Safety Profiling in In Vivo Models

Class‑level evidence of reduced ulcerogenic activity in sulindac derivatives [1] supports the use of sulindac methyl ester in rodent models where gastric sparing is a primary endpoint. This is particularly relevant for evaluating chemopreventive regimens that require chronic dosing without GI adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac methyl derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.